molecular formula C14H21N2O2P B14714921 4,4'-(Phenylphosphanediyl)dimorpholine CAS No. 13337-35-4

4,4'-(Phenylphosphanediyl)dimorpholine

Cat. No.: B14714921
CAS No.: 13337-35-4
M. Wt: 280.30 g/mol
InChI Key: LQFNADMUTCJBTG-UHFFFAOYSA-N
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Description

Dimorpholinophenylphosphine is an organophosphorus compound that features a phenyl group bonded to a phosphorus atom, which is further bonded to two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimorpholinophenylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorophenylphosphine with morpholine in the presence of a base. The reaction typically proceeds as follows: [ \text{PhPCl}_2 + 2 \text{Morpholine} \rightarrow \text{PhP(Morpholine)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.

Industrial Production Methods

Industrial production of dimorpholinophenylphosphine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimorpholinophenylphosphine undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Dimorpholinophenylphosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which dimorpholinophenylphosphine exerts its effects depends on its application:

    Catalysis: Acts as a ligand, stabilizing transition states and intermediates in catalytic cycles.

    Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity.

    Material Science: Forms stable complexes that can be incorporated into polymer matrices or nanostructures.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another organophosphorus compound with three phenyl groups bonded to phosphorus.

    Diphenylphosphine: Contains two phenyl groups bonded to phosphorus.

    Morpholinophosphine: Features a morpholine ring bonded to phosphorus.

Uniqueness

Dimorpholinophenylphosphine is unique due to the presence of both morpholine rings and a phenyl group, which imparts distinct steric and electronic properties. This makes it particularly effective as a ligand in catalysis and useful in the synthesis of complex materials.

Properties

CAS No.

13337-35-4

Molecular Formula

C14H21N2O2P

Molecular Weight

280.30 g/mol

IUPAC Name

dimorpholin-4-yl(phenyl)phosphane

InChI

InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2

InChI Key

LQFNADMUTCJBTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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